

# Spectroscopic Profile of 1,4-Dibromo-2-chlorobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1,4-Dibromo-2-chlorobenzene

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This technical guide provides a comprehensive overview of the spectral data for **1,4-Dibromo-2-chlorobenzene** (CAS No: 3460-24-0), a key organohalogen compound utilized in various research and development applications.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Executive Summary

**1,4-Dibromo-2-chlorobenzene** ( $C_6H_3Br_2Cl$ ) is a substituted aromatic compound with significant applications in organic synthesis.<sup>[1]</sup> Accurate characterization of this molecule is paramount for its effective use. This guide presents a detailed analysis of its spectral properties, including  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS data, to facilitate its identification and application in complex research settings.

## Data Presentation

The spectral data for **1,4-Dibromo-2-chlorobenzene** has been compiled and organized into the following tables for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Data

$^1H$  NMR (Proton NMR) Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.65	d	2.4	H-3
7.39	dd	8.5, 2.4	H-5
7.26	d	8.5	H-6

#### <sup>13</sup>C NMR (Carbon-13 NMR) Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
135.2	C-3
133.1	C-5
131.8	C-6
131.4	C-2
123.4	C-1
121.9	C-4

## Infrared (IR) Spectroscopy Data

#### Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3080 - 3020	Weak	C-H stretch (aromatic)
1550 - 1450	Medium-Strong	C=C stretch (aromatic ring)
1050 - 1000	Strong	C-Br stretch
850 - 750	Strong	C-Cl stretch
880 - 800	Strong	C-H bend (out-of-plane)

## Mass Spectrometry (MS) Data

Major Mass Fragments from Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Proposed Fragment
272	50	$[M+4]^+$ ( $C_6H_3^{79}Br^{81}Br^{37}Cl$ )
270	100	$[M+2]^+$ ( $C_6H_3^{79}Br^{81}Br^{35}Cl$ / $C_6H_3^{81}Br^{81}Br^{35}Cl$ )
268	50	$[M]^+$ ( $C_6H_3^{79}Br^{79}Br^{35}Cl$ )
189	30	$[M - Br]^+$
110	20	$[C_6H_3Cl]^+$
75	45	$[C_6H_3]^+$

## Experimental Protocols

The following protocols outline the methodologies for acquiring the spectral data presented above.

### NMR Spectroscopy

**Sample Preparation:** A sample of 10-20 mg of solid **1,4-Dibromo-2-chlorobenzene** is dissolved in approximately 0.7 mL of deuterated chloroform ( $CDCl_3$ ) within a standard 5 mm NMR tube. The solution is gently agitated to ensure homogeneity.

**$^1H$  and  $^{13}C$  NMR Acquisition:** Spectra are acquired on a 300 MHz or higher field NMR spectrometer. For  $^1H$  NMR, standard acquisition parameters are used. For  $^{13}C$  NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. Chemical shifts are referenced to the residual solvent peak of  $CDCl_3$  ( $\delta$  7.26 ppm for  $^1H$  and  $\delta$  77.16 ppm for  $^{13}C$ ).

### Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid **1,4-Dibromo-2-chlorobenzene** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

FTIR Spectrum Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. Data is typically collected over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry

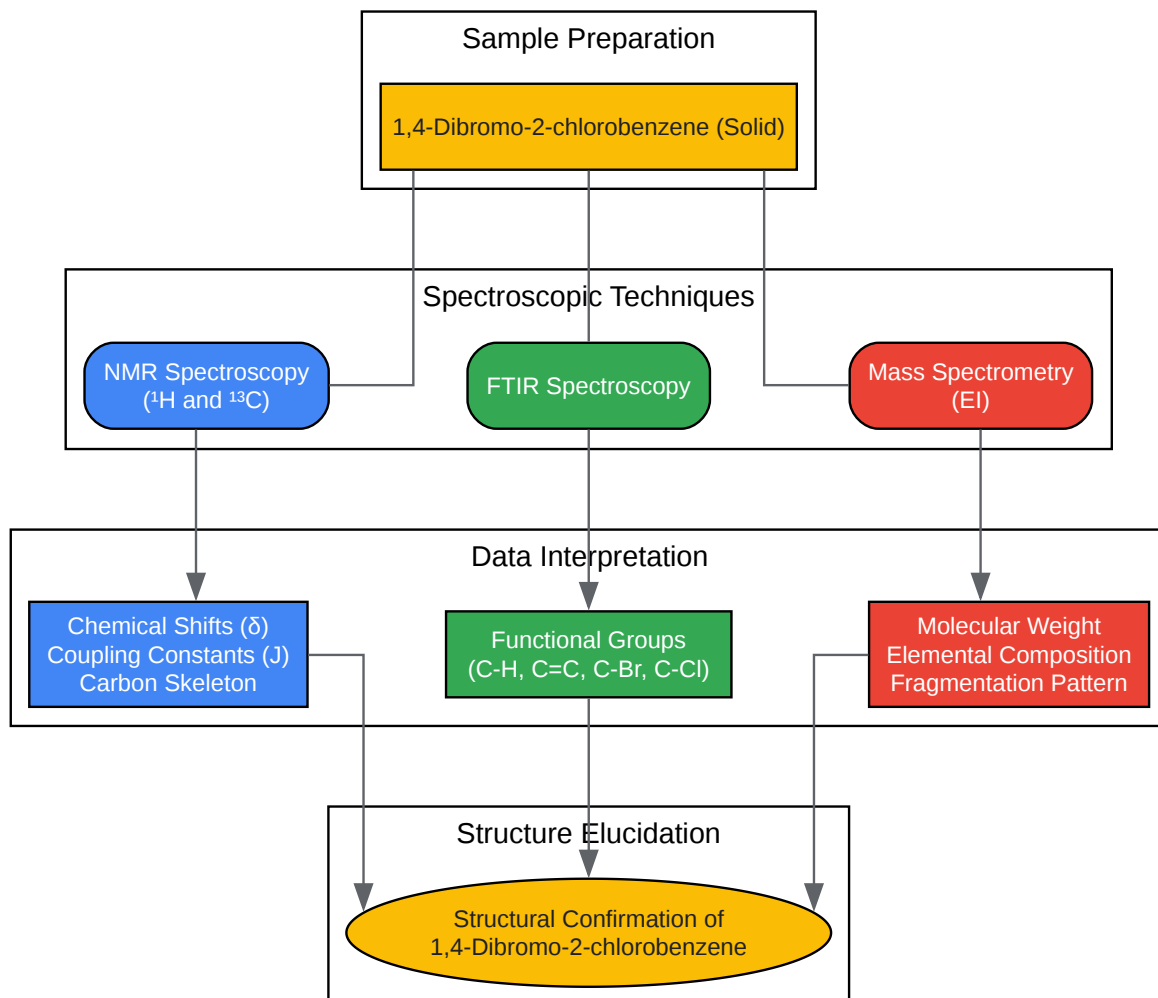
Sample Introduction and Ionization: A solid sample of **1,4-Dibromo-2-chlorobenzene** is introduced into the mass spectrometer via a direct insertion probe. Electron Ionization (EI) is employed as the ionization method, with a standard electron energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) using a quadrupole mass analyzer. The detector records the abundance of each ion, generating a mass spectrum that reveals the molecular ion and characteristic fragmentation pattern.

## Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of an organic compound like **1,4-Dibromo-2-chlorobenzene** is depicted in the following diagram.

## Workflow for Spectroscopic Analysis of 1,4-Dibromo-2-chlorobenzene



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Caption: Logical workflow for the spectroscopic analysis of **1,4-Dibromo-2-chlorobenzene**.

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## References

- 1. 1,4-Dibromo-2-chlorobenzene | C<sub>6</sub>H<sub>3</sub>Br<sub>2</sub>Cl | CID 2724603 - PubChem [pubchem.ncbi.nlm.nih.gov]
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